molecular formula C11H18ClN B6351279 1-Mesitylethanamine hydrochloride CAS No. 1803586-64-2

1-Mesitylethanamine hydrochloride

Cat. No.: B6351279
CAS No.: 1803586-64-2
M. Wt: 199.72 g/mol
InChI Key: VFBGENMGPYITQS-UHFFFAOYSA-N
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Description

1-Mesitylethanamine hydrochloride is a chemical compound with the molecular formula C11H18ClN. It is a derivative of mesitylene, a hydrocarbon with three methyl groups attached to a benzene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Mesitylethanamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of mesityl oxide with ammonia, followed by reduction with hydrogen in the presence of a catalyst. The resulting mesitylethanamine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where mesityl oxide is reacted with ammonia under controlled conditions. The reduction step is typically carried out using a hydrogenation catalyst such as palladium on carbon. The final product is purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 1-Mesitylethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: The amine group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed:

    Oxidation: Mesityl ketone or mesityl aldehyde.

    Reduction: Mesitylethylamine.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

1-Mesitylethanamine hydrochloride is utilized in a wide range of scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-mesitylethanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes.

Comparison with Similar Compounds

1-Mesitylethanamine hydrochloride can be compared with other similar compounds such as:

  • 1-(3,4-Dimethylphenyl)ethanamine hydrochloride
  • 1-(4-Methylphenyl)ethylamine hydrochloride
  • 1-(2-Methylphenyl)ethanamine hydrochloride

Uniqueness: The presence of the mesityl group in this compound imparts unique steric and electronic properties, making it distinct from other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound in scientific research.

Properties

IUPAC Name

1-(2,4,6-trimethylphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-7-5-8(2)11(10(4)12)9(3)6-7;/h5-6,10H,12H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBGENMGPYITQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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